molecular formula C18H30N4O3S B4475894 1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide

Cat. No.: B4475894
M. Wt: 382.5 g/mol
InChI Key: XOUOQFGLWYKKAN-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a carboxamide group, and a dimethylsulfamoyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the dimethylsulfamoyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.

    Attachment of the Dimethylsulfamoyl Group: This can be done using sulfonylation reactions with dimethylsulfamoyl chloride.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(dimethylsulfamoyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds may include:

    N-{3-[methyl(phenyl)amino]propyl}piperidine-3-carboxamide: Lacks the dimethylsulfamoyl group.

    1-(dimethylsulfamoyl)piperidine-3-carboxamide: Lacks the N-{3-[methyl(phenyl)amino]propyl} group.

    N-{3-[methyl(phenyl)amino]propyl}piperidine: Lacks both the carboxamide and dimethylsulfamoyl groups.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-20(2)26(24,25)22-14-7-9-16(15-22)18(23)19-12-8-13-21(3)17-10-5-4-6-11-17/h4-6,10-11,16H,7-9,12-15H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUOQFGLWYKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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